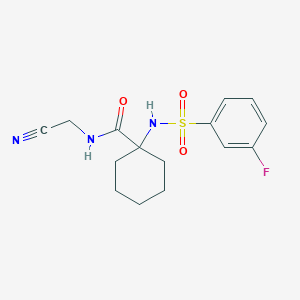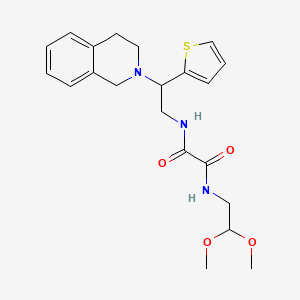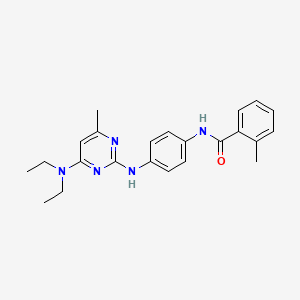
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide is a synthetic organic compound with notable applications in chemistry and medicine. This compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules, making it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide involves several key steps:
Formation of the pyrimidine ring: : This step typically involves the reaction of diethylamine with a suitable precursor to form the diethylaminopyrimidine intermediate.
Amino group introduction: : The intermediate is then reacted with 4-aminophenylamine under controlled conditions to introduce the amino group.
Coupling reaction: : Finally, the compound is coupled with 2-methylbenzoic acid in the presence of a coupling reagent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include:
Using automated synthesis reactors to precisely control temperature, pressure, and reaction time.
Employing high-purity reagents and solvents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide can undergo several types of chemical reactions, including:
Oxidation: : This reaction can alter the electronic properties of the compound, potentially leading to new functional derivatives.
Reduction: : Useful for converting the compound into more reactive species or for studying its redox behavior.
Substitution: : Substituting different functional groups on the benzamide or pyrimidine rings to explore the chemical space.
Common Reagents and Conditions
Oxidation: : Typically performed using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Often achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: : Halogenated derivatives and nucleophilic reagents are common, with reactions conducted under reflux or in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, reduced amines, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: : Used as a precursor for synthesizing other complex organic molecules.
Biology: : Employed in the study of enzyme interactions and protein-ligand binding studies due to its ability to interact with various biological macromolecules.
Medicine: : Potential use in the development of pharmaceuticals, particularly as a candidate for drugs targeting specific enzymes or receptors.
Industry: : Application in the manufacturing of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism by which N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: : This compound can interact with enzymes, receptors, and nucleic acids, influencing their function.
Pathways Involved: : It may modulate signal transduction pathways, alter gene expression, or inhibit enzyme activity, leading to its various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other compounds with similar structures include:
N-(4-(4-(dimethylamino)pyrimidin-2-yl)amino)phenyl)-2-methylbenzamide
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzamide
Uniqueness
What sets N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide apart from its analogs is its specific structural configuration, which grants it a distinctive profile in terms of reactivity, biological activity, and potential applications. Its unique combination of functional groups allows it to interact with a diverse range of molecular targets, making it a versatile tool in research and industry.
Eigenschaften
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-5-28(6-2)21-15-17(4)24-23(27-21)26-19-13-11-18(12-14-19)25-22(29)20-10-8-7-9-16(20)3/h7-15H,5-6H2,1-4H3,(H,25,29)(H,24,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZSIFNIZZTBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

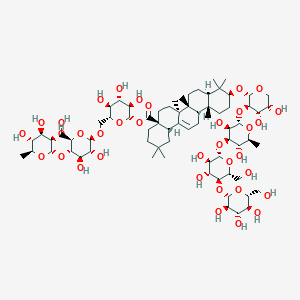
![N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356223.png)
![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)
![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B2356227.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)
![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)

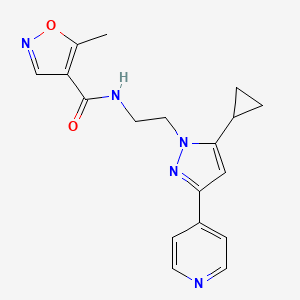
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2356237.png)
